

discovery and history of 4-Bromo-N,N-dimethylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-Bromo-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1520156

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An In-depth Technical Guide to **4-Bromo-N,N-dimethylpyrimidin-2-amine**: Synthesis, Properties, and Applications

Introduction

4-Bromo-N,N-dimethylpyrimidin-2-amine is a key heterocyclic building block in modern medicinal chemistry and organic synthesis.^[1] Its strategic importance lies in the versatile reactivity of the pyrimidine core, substituted with a dimethylamino group that can influence its electronic properties and a bromine atom that serves as a handle for a wide array of chemical transformations.^[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers and drug development professionals.

Physicochemical Properties

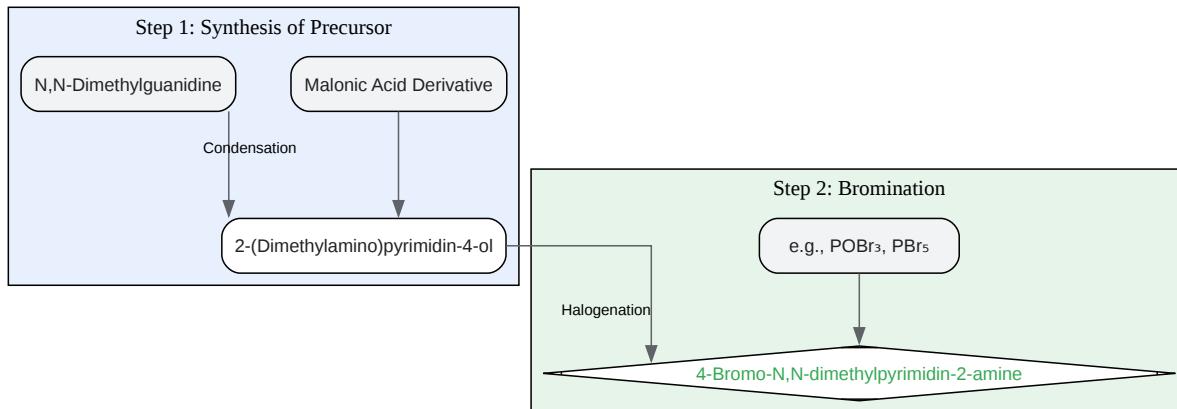
A summary of the key physicochemical properties of **4-Bromo-N,N-dimethylpyrimidin-2-amine** is presented in the table below.

Property	Value
CAS Number	959240-54-1 [1]
Molecular Formula	C ₆ H ₈ BrN ₃ [2]
Molecular Weight	202.05 g/mol [1] [2]
Appearance	Off-white to yellow solid
Purity	Typically ≥98% [2]
Storage	2-8°C [1]

Synthetic Pathway and Rationale

The discovery and history of many specialized chemical reagents like **4-Bromo-N,N-dimethylpyrimidin-2-amine** are often not documented in dedicated publications. Instead, their emergence is tied to the broader development of synthetic methodologies. The most logical and established route to this compound involves a two-step process starting from readily available precursors. This pathway is dictated by the principles of electrophilic aromatic substitution on the electron-rich pyrimidine ring system.

The overall synthetic workflow can be visualized as follows:

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Caption: Synthetic workflow for **4-Bromo-N,N-dimethylpyrimidin-2-amine**.

Part 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol

The initial step involves the construction of the pyrimidine ring. This is typically achieved through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 2-(Dimethylamino)pyrimidin-4-ol, N,N-dimethylguanidine is reacted with a malonic acid derivative. The dimethylamino group at the 2-position makes the pyrimidine ring electron-rich, which in turn activates the 5-position for electrophilic attack and deactivates the 4- and 6-positions to some extent.

Part 2: Bromination of 2-(Dimethylamino)pyrimidin-4-ol

The second and final step is the conversion of the hydroxyl group at the 4-position to a bromine atom. The hydroxyl group in 2-(dimethylamino)pyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 2-(dimethylamino)pyrimidin-4(3H)-one. This hydroxyl group is not a good leaving group, and therefore, direct substitution is not feasible. Consequently, a halogenating agent is required to convert the hydroxyl group into a better leaving group, facilitating its

displacement by a bromide ion. Common reagents for this transformation include phosphorus oxybromide (POBr_3) or a mixture of phosphorus pentabromide (PBr_5) and phosphorus oxybromide.^[3] These reagents are effective for the bromination of hydroxypyrimidines.^[3]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of **4-Bromo-N,N-dimethylpyrimidin-2-amine**.

Protocol 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol

Materials:

- N,N-Dimethylguanidine hydrochloride
- Diethyl malonate
- Sodium ethoxide
- Ethanol
- Hydrochloric acid
- Standard laboratory glassware and heating apparatus

Procedure:

- A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- N,N-Dimethylguanidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base.
- Diethyl malonate is added dropwise to the reaction mixture at room temperature.
- The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

- After cooling, the reaction mixture is concentrated under reduced pressure.
- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The crude 2-(dimethylamino)pyrimidin-4-ol is collected by filtration, washed with cold water, and dried.^[4] Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Synthesis of 4-Bromo-N,N-dimethylpyrimidin-2-amine

Materials:

- 2-(Dimethylamino)pyrimidin-4-ol^[4]
- Phosphorus oxybromide (POBr_3)
- Inert solvent (e.g., acetonitrile or toluene)
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane or ethyl acetate
- Anhydrous magnesium sulfate
- Standard laboratory glassware and heating apparatus

Procedure:

- In a fume hood, 2-(dimethylamino)pyrimidin-4-ol is suspended in an inert solvent such as acetonitrile.
- Phosphorus oxybromide is added portion-wise to the suspension at 0°C. The addition is exothermic and should be done with caution.

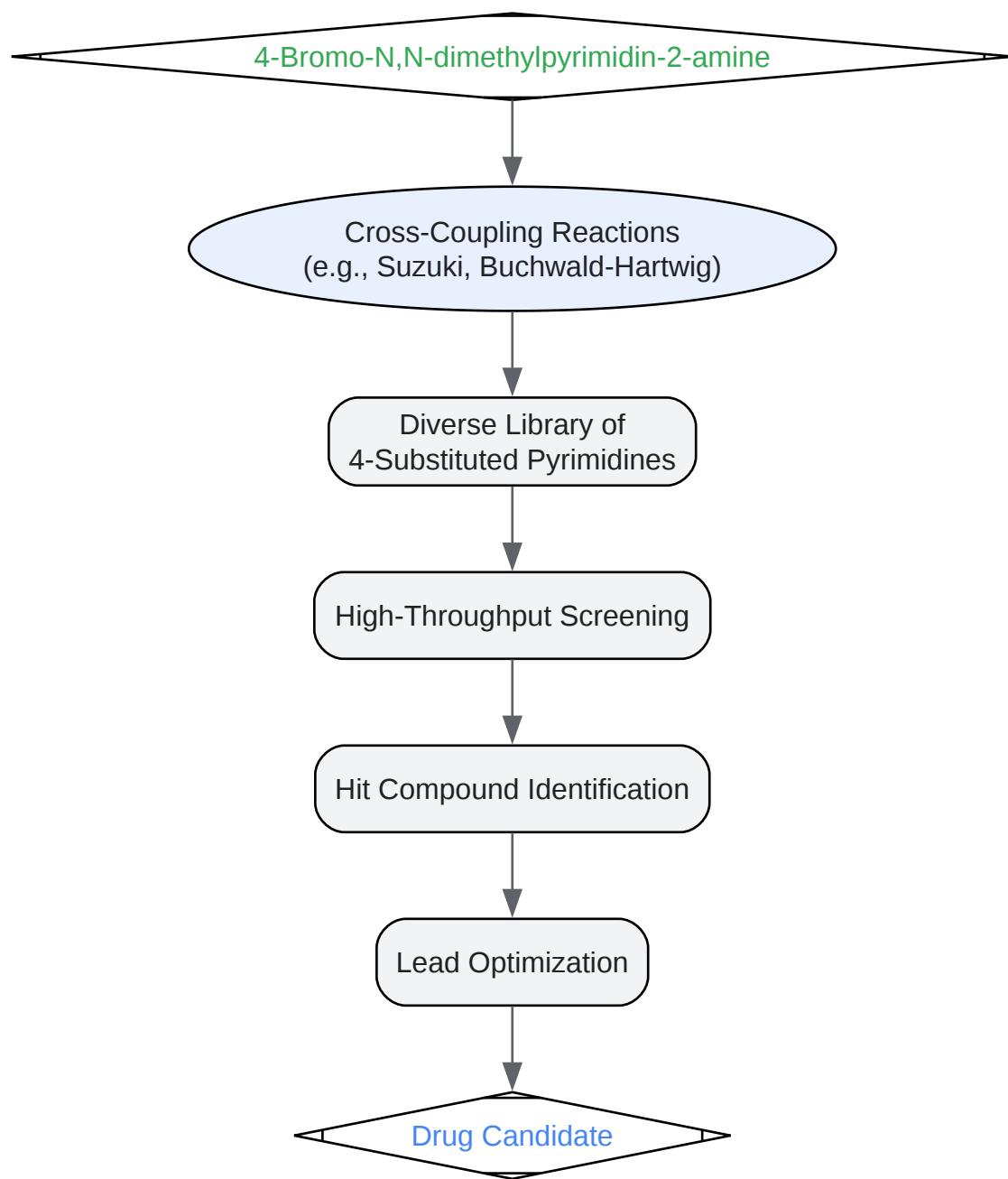
- The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
- The aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The product is extracted with an organic solvent like dichloromethane or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude **4-Bromo-N,N-dimethylpyrimidin-2-amine**.
- The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-N,N-dimethylpyrimidin-2-amine is a valuable intermediate in the synthesis of biologically active molecules.^[1] The bromine atom at the 4-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.^[1] This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for drug discovery.

A key application of this compound is in the development of kinase inhibitors, which are crucial in cancer therapy.^[1] The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, and the ability to functionalize the 4-position is critical for modulating potency, selectivity, and pharmacokinetic properties.

The logical relationship of its application in drug discovery can be visualized as follows:



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Caption: Role of **4-Bromo-N,N-dimethylpyrimidin-2-amine** in drug discovery.

Conclusion

While the specific historical record of the first synthesis of **4-Bromo-N,N-dimethylpyrimidin-2-amine** may not be prominently documented, its synthetic pathway is well-established within the principles of heterocyclic chemistry. Its value as a versatile building block is undeniable,

providing a gateway to a vast chemical space for the development of novel therapeutics, particularly in the area of kinase inhibition. The methodologies described in this guide offer a practical framework for the synthesis and utilization of this important chemical entity.

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